molecular formula C19H16N6O2S B2729423 2-[(3-benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(1H-1,2,4-triazol-5-yl)acetamide CAS No. 1291851-22-3

2-[(3-benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(1H-1,2,4-triazol-5-yl)acetamide

Cat. No.: B2729423
CAS No.: 1291851-22-3
M. Wt: 392.44
InChI Key: LRTOYEPSQGIMFV-UHFFFAOYSA-N
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Description

2-[(3-benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(1H-1,2,4-triazol-5-yl)acetamide is a complex organic compound with a molecular formula of C24H21N3O2S. This compound is part of the quinazolinone family, known for its diverse biological activities, including antifungal, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(1H-1,2,4-triazol-5-yl)acetamide typically involves a multi-step process. One common method includes the reaction of phthalic anhydride with anilines and anthranilamide in water without any catalyst. This eco-friendly, one-pot synthesis is notable for its simplicity and high yield .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of green chemistry, such as using water as a solvent and avoiding hazardous reagents, are likely to be applied. This approach minimizes environmental impact and enhances the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(3-benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(1H-1,2,4-triazol-5-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with enhanced biological activity, while reduction could produce more stable, less reactive compounds .

Scientific Research Applications

2-[(3-benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(1H-1,2,4-triazol-5-yl)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(3-benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(1H-1,2,4-triazol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit fungal growth by targeting key enzymes involved in cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(3-benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(1H-1,2,4-triazol-5-yl)acetamide apart is its unique combination of the quinazolinone and triazole moieties. This structure imparts distinct biological activities and makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

2-(3-benzyl-4-oxoquinazolin-2-yl)sulfanyl-N-(1H-1,2,4-triazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6O2S/c26-16(23-18-20-12-21-24-18)11-28-19-22-15-9-5-4-8-14(15)17(27)25(19)10-13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H2,20,21,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRTOYEPSQGIMFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=NC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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